2-ethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
2-Ethoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethoxy group at the 2-position and a pyridin-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxybenzoic acid with 2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide product .
Another method involves the use of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC, to facilitate the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This method has been shown to produce high yields of the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The ethoxy group or the pyridin-2-yl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and bases in solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Ethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)benzamide: Lacks the ethoxy group but shares the benzamide and pyridin-2-yl moieties.
2-Hydroxy-N-(pyridin-2-yl)benzamide: Contains a hydroxyl group instead of an ethoxy group.
N-(Pyrimidin-2-yl)benzamide: Features a pyrimidin-2-yl group instead of a pyridin-2-yl group.
Uniqueness
2-Ethoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethoxy-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-12-8-4-3-7-11(12)14(17)16-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTONUSPULUXBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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